molecular formula C12H14N2O2 B559632 1-Methyl-L-tryptophan CAS No. 21339-55-9

1-Methyl-L-tryptophan

Cat. No.: B559632
CAS No.: 21339-55-9
M. Wt: 218.25 g/mol
InChI Key: ZADWXFSZEAPBJS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-L-tryptophan is a chemical compound known for its role as an inhibitor of the enzyme indoleamine 2,3-dioxygenase. This enzyme is involved in the catabolism of tryptophan, an essential amino acid.

Mechanism of Action

Target of Action

1-Methyl-L-tryptophan (1-MT) is a synthetic analog of tryptophan and is primarily known for its inhibitory action on the enzyme indoleamine 2,3-dioxygenase (IDO) . IDO is a rate-limiting enzyme in the kynurenine pathway, which plays a crucial role in the regulation of the immune response .

Mode of Action

1-MT binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . The L-isomer of 1-MT inhibits IDO weakly but also serves as an enzyme substrate .

Biochemical Pathways

The primary biochemical pathway affected by 1-MT is the kynurenine pathway . 1-MT treatment induces an increase in tryptophan and its metabolite, kynurenic acid, in both mice and human blood . Concurrently, the intermediate metabolite kynurenine, as well as the kynurenine/tryptophan ratio, are reduced after 1-MT treatment .

Pharmacokinetics

A single administration of 1-MT increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of 1-MT generate increasing plasma concentrations followed by a steady-state after two days . Twelve hours after the final application, accumulation of 1-MT is observed in the brain and other organs, with a substantial variability among various tissues .

Result of Action

The primary result of 1-MT action is the shift in tryptophan metabolism towards the kynurenic acid branch . This shift has been shown to mediate various immunomodulatory effects under inflammatory conditions . Furthermore, 1-MT has been shown to reverse depressive-like behavior in mice in an inflammation-induced model of depression .

Biochemical Analysis

Biochemical Properties

1-Methyl-L-tryptophan is an inhibitor of IDO, with a Ki value of 19 µM . It inhibits the production of kynurenine, a metabolite of tryptophan, from primary human monocyte-derived IDO-positive dendritic cells . This interaction with IDO and its effect on tryptophan metabolism is a key biochemical property of this compound.

Cellular Effects

This compound has been shown to increase T cell proliferation in an allogeneic mixed lymphocyte reaction (allo-MLR) when used at a concentration of 100 µM . It also reverses depressive-like behavior in mice in a Bacillus Calmette-Guerin inflammation-induced model of depression .

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with the enzyme IDO. It binds to the ferrous IDO complex but cannot be catalytically converted to kynurenine due to the additional methyl group . This results in the inhibition of IDO activity and a subsequent increase in T cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, a single administration of this compound increases its concentrations in blood, with the maximum concentration being obtained at 12 hours . Repeated daily injections of this compound generate increasing plasma concentrations followed by a steady-state after two days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, it does not have an additive effect on survival induced by cyclophosphamide in an orthotopic murine mammary carcinoma model of 4T1 tumors when administered at a dose of 400 mg/kg twice per day .

Metabolic Pathways

This compound is involved in the kynurenine pathway of tryptophan metabolism . It inhibits the conversion of tryptophan to kynurenine by IDO, thereby affecting the overall flux of this metabolic pathway .

Transport and Distribution

It is known that it can penetrate the cell membrane and exert its effects intracellularly .

Subcellular Localization

Given its role in inhibiting an intracellular enzyme (IDO), it is likely that it localizes to the cytoplasm where this enzyme is found .

Preparation Methods

1-Methyl-L-tryptophan can be synthesized through various methods. One common synthetic route involves the methylation of L-tryptophan. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction conditions often include a solvent like dimethyl sulfoxide and a temperature range of 25-30°C .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often employ similar reagents but optimize the process for large-scale production .

Chemical Reactions Analysis

1-Methyl-L-tryptophan undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and temperatures ranging from room temperature to 100°C. Major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications .

Properties

IUPAC Name

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADWXFSZEAPBJS-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314974
Record name 1-Methyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-55-9
Record name 1-Methyl-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21339-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-L-tryptophan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-1-Methyl-L-tryptophan
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-L-tryptophan
Reactant of Route 2
Reactant of Route 2
1-Methyl-L-tryptophan
Reactant of Route 3
Reactant of Route 3
1-Methyl-L-tryptophan
Reactant of Route 4
Reactant of Route 4
1-Methyl-L-tryptophan
Reactant of Route 5
Reactant of Route 5
1-Methyl-L-tryptophan
Reactant of Route 6
Reactant of Route 6
1-Methyl-L-tryptophan
Customer
Q & A

A: 1-Methyl-L-tryptophan (1-MT) acts as a competitive inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. IDO1 is an enzyme catalyzing the degradation of L-Tryptophan (L-Trp) to kynurenine (KYN), the first and rate-limiting step in the kynurenine pathway [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. By binding to the active site of IDO1, 1-MT prevents L-Trp binding and subsequent degradation [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This inhibition leads to increased availability of L-Trp for other metabolic pathways, including serotonin synthesis []. Conversely, reduced KYN production can decrease the immunosuppressive effects of KYN on T-cells, potentially enhancing antitumor immune responses [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

ANone:

    ANone: The provided research papers primarily focus on the biological activity and mechanism of action of this compound rather than its material compatibility and stability under various conditions. Further research is needed to explore these aspects comprehensively.

    A: this compound itself does not exhibit catalytic properties. It acts as an enzyme inhibitor, specifically targeting IDO1 [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It competes with the natural substrate, L-Trp, for binding to the IDO1 active site, thereby inhibiting the enzyme's activity [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].

    ANone: While the provided research papers focus primarily on experimental investigations, computational chemistry and modeling can be valuable tools to further investigate the interaction of this compound with IDO1. Docking studies could provide insights into binding affinities and potential structural modifications to enhance its inhibitory potency and selectivity. QSAR models could be developed to predict the activity of 1-MT analogs based on their structural features, guiding the design of novel IDO1 inhibitors.

    ANone: Information regarding the stability and formulation of this compound is limited within the provided research articles. Further studies are needed to assess its stability profile under various conditions, including different temperatures, pH levels, and in the presence of excipients. Investigating various formulation strategies, such as particle size reduction, salt formation, or encapsulation techniques, could potentially enhance its solubility, bioavailability, and overall therapeutic efficacy.

    ANone: As this compound is primarily a research compound, specific SHE regulations governing its use may vary depending on the geographical location and specific research application. Researchers should consult relevant safety data sheets and adhere to all applicable laboratory safety guidelines and regulations.

    A: Several studies highlight the pharmacokinetics of this compound. Research indicates that 1-MT can be administered subcutaneously, resulting in increased blood concentration, peaking approximately 12 hours post-injection []. Repeated daily injections lead to an accumulation of 1-MT in the plasma and various organs, including the brain []. The concentrations achieved in plasma and tissues are comparable to, or even exceed, those of natural L-Trp []. This accumulation suggests potential for therapeutic efficacy in conditions associated with elevated IDO1 activity.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.